molecular formula C13H15NO2 B5626460 N-tert-butyl-1-benzofuran-2-carboxamide

N-tert-butyl-1-benzofuran-2-carboxamide

Cat. No.: B5626460
M. Wt: 217.26 g/mol
InChI Key: FNGYHVMCXWTWFQ-UHFFFAOYSA-N
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Description

N-tert-butyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a tert-butyl group and a carboxamide group attached to the benzofuran core.

Preparation Methods

The synthesis of N-tert-butyl-1-benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-tert-butyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different substituents onto the aromatic ring.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex benzofuran derivatives

    Biology: Benzofuran derivatives, including N-tert-butyl-1-benzofuran-2-carboxamide, have shown promising biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds are being investigated for their potential as therapeutic agents.

    Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development. Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals.

    Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-tert-butyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives to highlight its uniqueness:

    Methoxsalen: Used in the treatment of psoriasis and eczema, Methoxsalen is a benzofuran derivative with a methoxy group at the 8-position. Unlike this compound, Methoxsalen is primarily used for its photosensitizing properties.

    Amiodarone: An antiarrhythmic medication, Amiodarone contains an iodine-substituted benzofuran ring. It differs from this compound in its therapeutic application and structural features.

    Vilazodone: An antidepressant, Vilazodone has a benzofuran core with a piperazine moiety.

Properties

IUPAC Name

N-tert-butyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)14-12(15)11-8-9-6-4-5-7-10(9)16-11/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGYHVMCXWTWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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